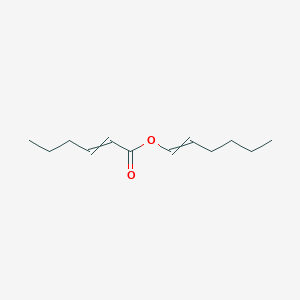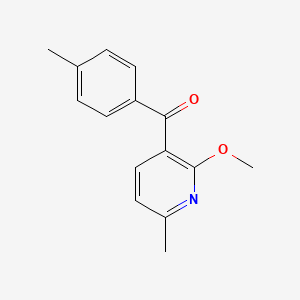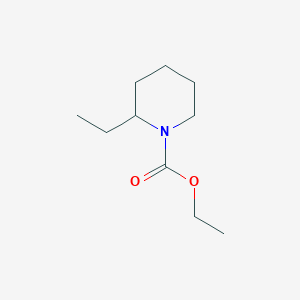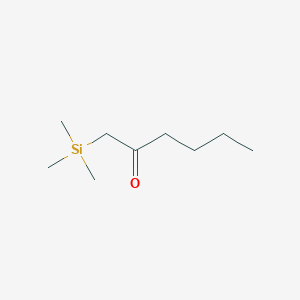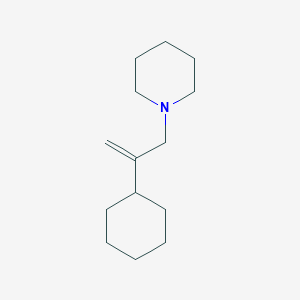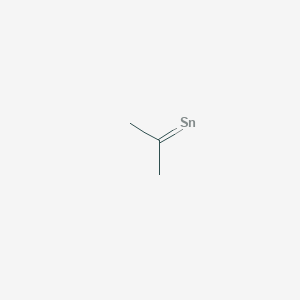![molecular formula C30H51ClO2 B14418885 2-[2,4-Bis(2-methylbutan-2-YL)phenoxy]tetradecanoyl chloride CAS No. 84954-12-1](/img/structure/B14418885.png)
2-[2,4-Bis(2-methylbutan-2-YL)phenoxy]tetradecanoyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[2,4-Bis(2-methylbutan-2-yl)phenoxy]tetradecanoyl chloride is a complex organic compound with a unique structure that includes a phenoxy group substituted with two 2-methylbutan-2-yl groups and a tetradecanoyl chloride moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2,4-Bis(2-methylbutan-2-yl)phenoxy]tetradecanoyl chloride typically involves the reaction of 2,4-bis(2-methylbutan-2-yl)phenol with tetradecanoyl chloride in the presence of a suitable catalyst. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. Common solvents used in this reaction include dichloromethane or chloroform, and the reaction is often facilitated by the use of a base such as pyridine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, which are crucial for the efficient synthesis of this compound .
Chemical Reactions Analysis
Types of Reactions
2-[2,4-Bis(2-methylbutan-2-yl)phenoxy]tetradecanoyl chloride can undergo various chemical reactions, including:
Substitution Reactions: The acyl chloride group can be substituted by nucleophiles such as amines or alcohols to form amides or esters, respectively.
Hydrolysis: In the presence of water, the acyl chloride group can hydrolyze to form the corresponding carboxylic acid.
Oxidation and Reduction: The phenoxy group can undergo oxidation or reduction reactions depending on the reagents and conditions used.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols are common nucleophiles that react with the acyl chloride group.
Catalysts: Bases such as pyridine or triethylamine are often used to neutralize the hydrochloric acid formed during substitution reactions.
Solvents: Dichloromethane, chloroform, and other non-polar solvents are commonly used.
Major Products Formed
Amides: Formed by the reaction with amines.
Esters: Formed by the reaction with alcohols.
Carboxylic Acids: Formed by hydrolysis of the acyl chloride group.
Scientific Research Applications
2-[2,4-Bis(2-methylbutan-2-yl)phenoxy]tetradecanoyl chloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structure.
Medicine: Explored for its potential therapeutic properties, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[2,4-Bis(2-methylbutan-2-yl)phenoxy]tetradecanoyl chloride involves its interaction with specific molecular targets. The acyl chloride group can react with nucleophilic sites on biomolecules, leading to the formation of covalent bonds. This reactivity is exploited in various applications, such as the modification of proteins or the synthesis of bioactive compounds .
Comparison with Similar Compounds
Similar Compounds
2-[2,4-Bis(2-methylbutan-2-yl)phenoxy]hexanoyl chloride: Similar structure but with a shorter acyl chain.
2-[2,4-Bis(2-methylbutan-2-yl)phenoxy]octanoyl chloride: Similar structure but with an intermediate-length acyl chain.
2-[2,4-Bis(2-methylbutan-2-yl)phenoxy]decanoyl chloride: Similar structure but with a decanoyl chain.
Uniqueness
The uniqueness of 2-[2,4-Bis(2-methylbutan-2-yl)phenoxy]tetradecanoyl chloride lies in its long tetradecanoyl chain, which imparts distinct physical and chemical properties. This longer chain can influence the compound’s solubility, reactivity, and interaction with other molecules, making it suitable for specific applications that shorter-chain analogs may not be able to fulfill.
Properties
CAS No. |
84954-12-1 |
|---|---|
Molecular Formula |
C30H51ClO2 |
Molecular Weight |
479.2 g/mol |
IUPAC Name |
2-[2,4-bis(2-methylbutan-2-yl)phenoxy]tetradecanoyl chloride |
InChI |
InChI=1S/C30H51ClO2/c1-8-11-12-13-14-15-16-17-18-19-20-27(28(31)32)33-26-22-21-24(29(4,5)9-2)23-25(26)30(6,7)10-3/h21-23,27H,8-20H2,1-7H3 |
InChI Key |
VKRKQBMZGSPRIH-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCC(C(=O)Cl)OC1=C(C=C(C=C1)C(C)(C)CC)C(C)(C)CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


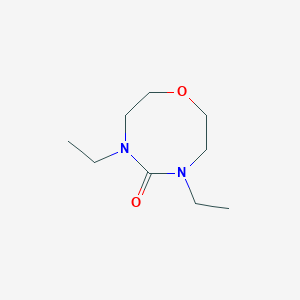
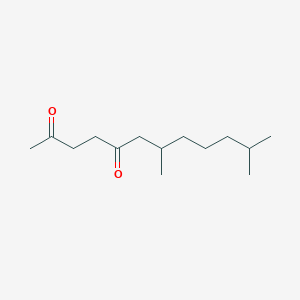
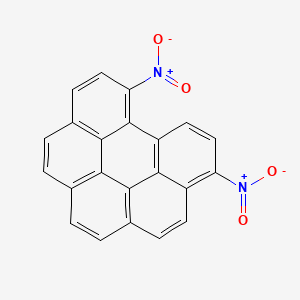
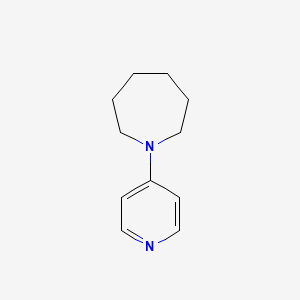
![Benzoic acid, 2-[(carboxymethyl)phenylamino]-](/img/structure/B14418857.png)
